molecular formula C12H16BrN B3257119 (S)-1-Benzyl-3-bromo-piperidine CAS No. 283589-04-8

(S)-1-Benzyl-3-bromo-piperidine

Cat. No.: B3257119
CAS No.: 283589-04-8
M. Wt: 254.17 g/mol
InChI Key: HZMKHYIGONDYCG-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-3-bromo-piperidine: . This compound is characterized by the presence of a benzyl group attached to the first carbon and a bromine atom attached to the third carbon of the piperidine ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms (S and R).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-bromo-piperidine typically involves the following steps:

  • Benzyl Protection: The starting material, piperidine, is first benzyl-protected to form benzylpiperidine.

  • Bromination: The benzylpiperidine undergoes bromination at the 3-position to introduce the bromine atom, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer.

Chemical Reactions Analysis

(S)-1-Benzyl-3-bromo-piperidine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form benzylpiperidine derivatives.

  • Reduction: Reduction reactions can be performed to remove the bromine atom, yielding piperidine derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzylpiperidine derivatives.

  • Reduction: Piperidine derivatives without the bromine atom.

  • Substitution: Piperidine derivatives with various functional groups.

Scientific Research Applications

(S)-1-Benzyl-3-bromo-piperidine: has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Medicine: It is utilized in the design and synthesis of potential therapeutic agents.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-Benzyl-3-bromo-piperidine exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(S)-1-Benzyl-3-bromo-piperidine: is similar to other piperidine derivatives, but its unique feature is the presence of both a benzyl group and a bromine atom. Some similar compounds include:

  • 1-Benzylpiperidine: Lacks the bromine atom.

  • 3-Bromopiperidine: Lacks the benzyl group.

  • N-Benzyl-3-bromopiperidine: Similar structure but different stereochemistry.

Properties

IUPAC Name

(3S)-1-benzyl-3-bromopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKHYIGONDYCG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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